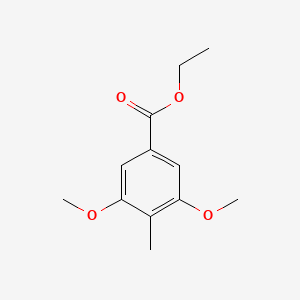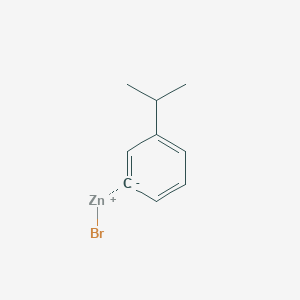
3-IsopropylphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-IsopropylphenylZinc bromide is an organozinc compound with the molecular formula C₉H₁₁BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc halides, which are known for their utility in various chemical reactions, including cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: 3-IsopropylphenylZinc bromide can be synthesized through the reaction of 3-isopropylbromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the use of a zinc-copper couple to facilitate the formation of the organozinc compound. The general reaction is as follows: [ \text{3-Isopropylbromobenzene} + \text{Zn} \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
化学反応の分析
Types of Reactions: 3-IsopropylphenylZinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases like potassium carbonate. The typical conditions include a solvent such as THF or toluene and temperatures ranging from room temperature to 80°C.
Addition Reactions: These reactions may involve aldehydes or ketones as electrophiles, with the reaction typically carried out in THF at low temperatures.
Major Products: The major products formed from these reactions depend on the specific electrophile used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound, while in addition reactions, the product would be a secondary or tertiary alcohol.
科学的研究の応用
3-IsopropylphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the creation of drug intermediates.
Biology: While its direct applications in biology are limited, the compounds synthesized using this compound can have significant biological activity.
Medicine: The compound is used in the synthesis of various medicinal compounds, including potential drug candidates.
Industry: It is employed in the production of fine chemicals and materials science, particularly in the development of new polymers and advanced materials.
作用機序
The mechanism of action of 3-IsopropylphenylZinc bromide in chemical reactions involves the formation of a carbon-zinc bond, which acts as a nucleophile. This nucleophilic center can then attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily dictated by the nature of the electrophile and the specific reaction conditions.
類似化合物との比較
PhenylZinc bromide: Similar in structure but lacks the isopropyl group, leading to different reactivity and selectivity.
3-MethylphenylZinc bromide: Contains a methyl group instead of an isopropyl group, which can influence the steric and electronic properties of the compound.
4-IsopropylphenylZinc bromide: The isopropyl group is positioned differently, affecting the compound’s reactivity.
Uniqueness: 3-IsopropylphenylZinc bromide is unique due to the presence of the isopropyl group at the meta position, which can influence the compound’s reactivity and selectivity in chemical reactions. This structural feature can lead to different outcomes in cross-coupling reactions compared to its analogs.
特性
分子式 |
C9H11BrZn |
|---|---|
分子量 |
264.5 g/mol |
IUPAC名 |
bromozinc(1+);propan-2-ylbenzene |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-8(2)9-6-4-3-5-7-9;;/h3-4,6-8H,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
BSTBMXDKADGOGS-UHFFFAOYSA-M |
正規SMILES |
CC(C)C1=CC=C[C-]=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B14888871.png)
![Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate](/img/structure/B14888874.png)

![(2E)-4-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14888877.png)
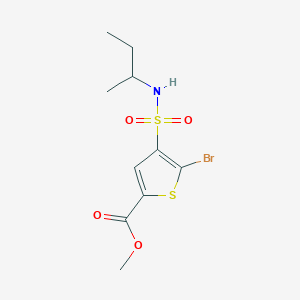
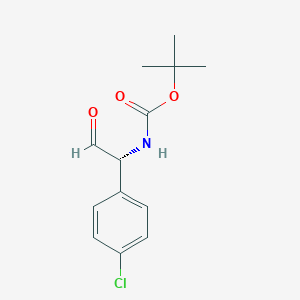
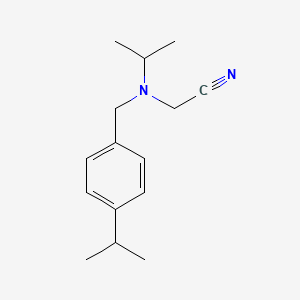
![(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B14888914.png)
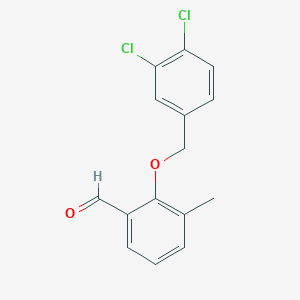
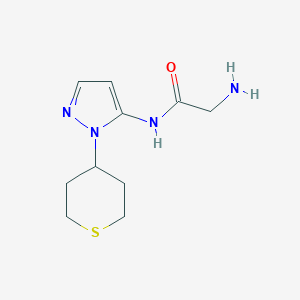
![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)
